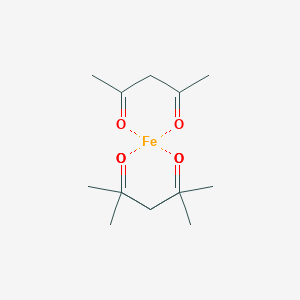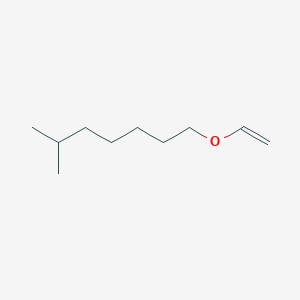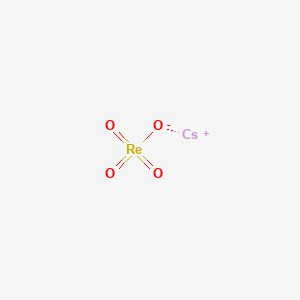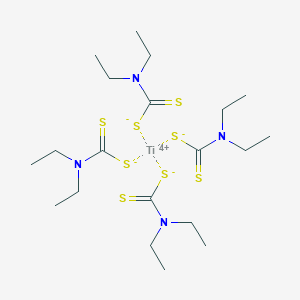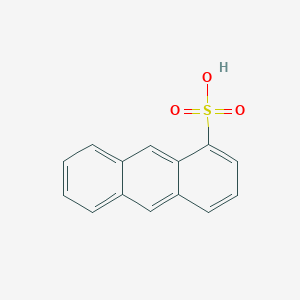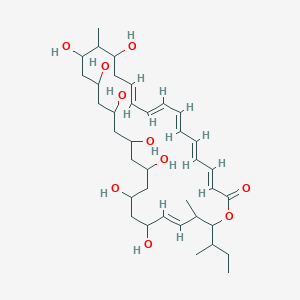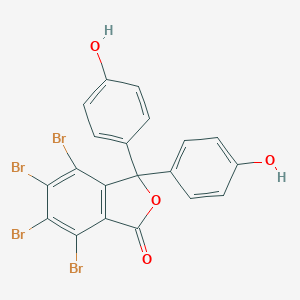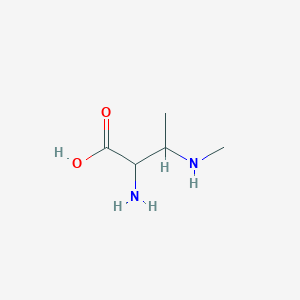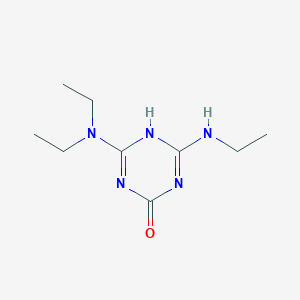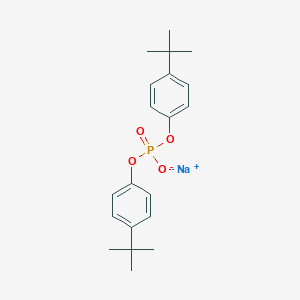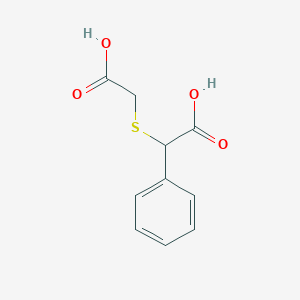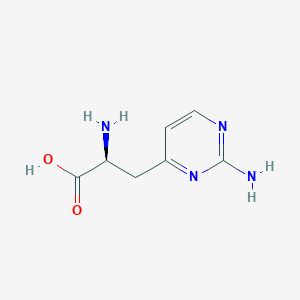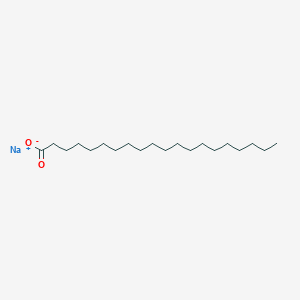
Sodium arachidate
説明
Sodium arachidate is a compound with the molecular formula C20H39NaO2 . It is also known by other names such as Sodium icosanoate and has a molecular weight of 334.5 g/mol . It is a sodium salt of arachidic acid .
Synthesis Analysis
Sodium arachidate can be synthesized through the reaction of arachidic acid with sodium hydroxide. This process involves the conversion of the carboxylic acid group into a carboxylate, making it soluble in water and applicable in various biological and chemical studies.Molecular Structure Analysis
The molecular structure of sodium arachidate is characterized by its long carbon chain and the terminal carboxylate group that interacts with sodium ions . The InChI key for Sodium arachidate is MRQYKJNZWPCFNB-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
Sodium arachidate has a molecular weight of 334.5 g/mol . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 18 . The exact mass and monoisotopic mass of Sodium arachidate is 334.28477476 g/mol . The topological polar surface area of Sodium arachidate is 40.1 Ų .科学的研究の応用
Application in Lipid Bilayers
Scientific Field
Summary of the Application
Sodium arachidate has been identified as a major component of lipid bilayers . Lipid bilayers form the basis of cell membranes and are crucial for maintaining the structural integrity of cells and facilitating communication between them .
Methods of Application
While the exact methods of application can vary depending on the specific experiment or study, it typically involves incorporating sodium arachidate into the lipid bilayer of cells and observing the effects .
Results or Outcomes
The incorporation of sodium arachidate into lipid bilayers can influence the properties of the bilayer and potentially impact cellular functions . However, the specific outcomes can depend on the context of the experiment .
Role in Eicosanoid Cascades
Scientific Field
Summary of the Application
Sodium arachidate serves as a key substrate for the eicosanoid cascades . Eicosanoids are signaling molecules that play crucial roles in various physiological processes, including inflammation and immunity .
Methods of Application
The application of sodium arachidate in this context would involve its use in biochemical assays or experiments designed to study eicosanoid cascades .
Results or Outcomes
The use of sodium arachidate can help elucidate the roles of eicosanoids in various physiological processes and could potentially inform the development of new therapeutic strategies .
Use in Lung Tissue Studies
Scientific Field
Summary of the Application
Sodium arachidate has been used in studies investigating lung tissues . Its oxidation products can induce inflammatory responses in nearly all tissues, including lung tissues .
Methods of Application
This typically involves administering sodium arachidate to lung tissues or animal models and studying the resulting inflammatory responses .
Results or Outcomes
These studies can provide valuable insights into the mechanisms of lung inflammation and could potentially inform the development of new treatments for lung diseases .
Role in Emulsification Properties of Amylose-Fatty Sodium Salt Inclusion Complexes
Scientific Field
Summary of the Application
Sodium arachidate has been used in the formation of amylose-fatty sodium salt inclusion complexes, which have been found to have superior emulsifying properties .
Methods of Application
This involves the formation of amylose inclusion complexes (AIC) with sodium arachidate and other fatty sodium salts .
Results or Outcomes
The AICs formed with sodium arachidate have been found to have greater emulsifying activity and emulsion stability than other starches .
Application in Cosmetics
Scientific Field
Summary of the Application
Sodium Arachidate is used in the cosmetics industry due to its properties as a buffering agent, emulsion stabilizer, cleansing agent, and emulsifier . It helps in controlling the viscosity of cosmetic products .
Methods of Application
Sodium Arachidate is incorporated into the formulation of cosmetic products. The specific methods of application can vary depending on the product .
Results or Outcomes
The use of Sodium Arachidate can enhance the texture and stability of cosmetic products .
Use in Research Grade Lipids
Scientific Field
Summary of the Application
Sodium Arachidate is used in the production of research grade lipids . These lipids are used in various biochemical and physiological studies .
Methods of Application
Sodium Arachidate is incorporated into the lipid formulation. The specific methods of application can vary depending on the study .
Results or Outcomes
The use of Sodium Arachidate can help in the production of high-quality research grade lipids, which can be used in various scientific studies .
Use in Alginate-Based Biomaterials
Scientific Field
Summary of the Application
Sodium Arachidate can be used in the formation of alginate-based biomaterials . These biomaterials have been extensively used to treat different diseases and in the regeneration of diverse organs .
Methods of Application
This typically involves incorporating Sodium Arachidate into the alginate-based biomaterials and studying their properties .
Results or Outcomes
The use of Sodium Arachidate can enhance the properties of alginate-based biomaterials and potentially improve their effectiveness in treating diseases and regenerating organs .
特性
IUPAC Name |
sodium;icosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQYKJNZWPCFNB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
506-30-9 (Parent) | |
| Record name | Sodium arachidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013257346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00157644 | |
| Record name | Sodium arachidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium arachidate | |
CAS RN |
13257-34-6 | |
| Record name | Sodium arachidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013257346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium arachidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium icosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ARACHIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5OCW7511B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)
